molecular formula C14H18F3N B14234336 Benzenemethanamine, N-[2,2-dimethyl-1-(trifluoromethyl)-3-butenyl]- CAS No. 592537-87-6

Benzenemethanamine, N-[2,2-dimethyl-1-(trifluoromethyl)-3-butenyl]-

Cat. No.: B14234336
CAS No.: 592537-87-6
M. Wt: 257.29 g/mol
InChI Key: JOGIMTALOHJVQY-UHFFFAOYSA-N
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Description

Benzenemethanamine, N-[2,2-dimethyl-1-(trifluoromethyl)-3-butenyl]- is a chemical compound with a complex structure that includes a benzenemethanamine backbone and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, N-[2,2-dimethyl-1-(trifluoromethyl)-3-butenyl]- typically involves multiple steps, starting with the preparation of the benzenemethanamine backbone This can be achieved through the reaction of benzyl chloride with ammonia or an amine

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, N-[2,2-dimethyl-1-(trifluoromethyl)-3-butenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzenemethanamine derivatives.

Scientific Research Applications

Benzenemethanamine, N-[2,2-dimethyl-1-(trifluoromethyl)-3-butenyl]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzenemethanamine, N-[2,2-dimethyl-1-(trifluoromethyl)-3-butenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the modulation of biochemical pathways and the inhibition of specific enzymatic activities.

Comparison with Similar Compounds

Similar Compounds

  • Benzenemethanamine, N,N-dimethyl-
  • Benzenemethanamine, α-methyl-N-(1-phenylethyl)-
  • Benzenemethanamine, N-(1-methylethyl)-

Uniqueness

Benzenemethanamine, N-[2,2-dimethyl-1-(trifluoromethyl)-3-butenyl]- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications that similar compounds may not be suitable for.

Properties

CAS No.

592537-87-6

Molecular Formula

C14H18F3N

Molecular Weight

257.29 g/mol

IUPAC Name

N-benzyl-1,1,1-trifluoro-3,3-dimethylpent-4-en-2-amine

InChI

InChI=1S/C14H18F3N/c1-4-13(2,3)12(14(15,16)17)18-10-11-8-6-5-7-9-11/h4-9,12,18H,1,10H2,2-3H3

InChI Key

JOGIMTALOHJVQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=C)C(C(F)(F)F)NCC1=CC=CC=C1

Origin of Product

United States

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